

# Head-to-Head Comparison: GSK3326595 vs. PRT543 - A Guide for Researchers

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Compound of Interest		
Compound Name:	GSK3326595	
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A comprehensive analysis of two selective PRMT5 inhibitors, **GSK3326595** and PRT543, this guide offers a detailed comparison of their preclinical and clinical profiles to inform researchers, scientists, and drug development professionals.

This guide provides a structured overview of the biochemical potency, cellular activity, pharmacokinetic properties, and clinical efficacy of **GSK3326595** and PRT543, two prominent small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). All quantitative data is presented in clear, comparative tables, and key experimental methodologies are detailed. Visual diagrams of the PRMT5 signaling pathway and a conceptual experimental workflow are also included to facilitate a deeper understanding of these compounds.

At a Glance: Key Differences



Feature	GSK3326595	PRT543
Primary Mechanism	Potent, selective, and reversible PRMT5 inhibitor.[1] [2]	Potent and selective PRMT5 inhibitor.[3][4]
Reported Activity	Anti-proliferative activity in various cancer cell lines and in vivo models.[1] Limited clinical activity as a monotherapy in heavily pretreated myeloid neoplasms.[1][5]	Broad antitumor activity in vitro and in vivo.[3] Durable responses observed in some solid tumor patients.[2]
Clinical Development Status	Phase I/II trials conducted; no future studies planned for monotherapy.[1][5]	Phase I trials have been completed, with expansion cohorts ongoing.[6][7]

# **Biochemical and Cellular Potency**

Both **GSK3326595** and PRT543 demonstrate potent inhibition of PRMT5 enzymatic activity and cellular proliferation in a range of cancer cell lines.



Compound	Assay Type	Target	IC50 / Kiapp (nM)	Cell Line Examples & IC50
GSK3326595	Enzymatic Assay	PRMT5/MEP50 complex	Kiapp: 3.0 - 9.9 nM (for various peptide substrates)[8]	Z-138 (Mantle Cell Lymphoma): gIC50 in low nM range[9]
Cell-Based Assay	Proliferation	HCT-116: 189 nM[10]		
PRT543	Enzymatic Assay	PRMT5/MEP50 complex	IC50: 10.8 nM[3] [4]	Granta-519 (Mantle Cell Lymphoma): IC50 = 31 nM[11]
Cell-Based Assay	Proliferation	IC50 values ranging from 10 - 1000 nM across >50 cancer cell lines[12]	SET-2 (AML): IC50 = 35 nM[11]	

# **Pharmacokinetic Profile**

Pharmacokinetic data from Phase I clinical trials reveal that both compounds are orally bioavailable with relatively short half-lives.

Parameter	GSK3326595 (400 mg or 300 mg daily)	PRT543 (35 mg, 5 times per week)
Tmax (Time to Maximum Concentration)	~2 hours[2][5]	Not explicitly stated
Terminal Half-life (T1/2)	4 - 6 hours[2][5]	14 hours[13]
Cmax (Maximum Concentration)	Not explicitly stated	1988 nM[13]
AUC (Area Under the Curve)	Not explicitly stated	19813 nM.hr[13]



## **Clinical Efficacy and Safety**

Clinical trial results for **GSK3326595** and PRT543 highlight different efficacy signals and patient populations.

#### GSK3326595 (NCT03614728)

- Patient Population: Relapsed/refractory myelodysplastic syndrome (MDS), chronic myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML).[1][11]
- Efficacy: Limited clinical activity as a monotherapy in heavily pretreated patients.[1][5]
  - Five out of 30 patients (17%) met the criteria for clinical benefit rate, which included stable disease for more than 8 weeks and one case of marrow complete remission.[1][5]
- Adverse Events: The most frequent treatment-related adverse events (≥20% of patients)
  were decreased platelet count (27%), dysgeusia (23%), fatigue (20%), and nausea (20%).[1]
   [5]

#### PRT543 (NCT03886831)

- Patient Population: Advanced solid tumors and hematologic malignancies. [7][14]
- Efficacy: Showed encouraging clinical activity with a complete response in a patient with HRD+ ovarian cancer and prolonged stable disease in multiple patients.[15]
  - In a cohort of patients with adenoid cystic carcinoma, the overall response rate was 2%, with 70% of patients achieving stable disease.[16] The median progression-free survival was 5.9 months.[16]
- Adverse Events: The most common Grade 3 or higher treatment-related adverse events were thrombocytopenia and anemia.[2]

# **Mechanism of Action and Signaling Pathways**

Both **GSK3326595** and PRT543 function by inhibiting PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This inhibition disrupts several cellular processes critical for cancer cell survival and proliferation.



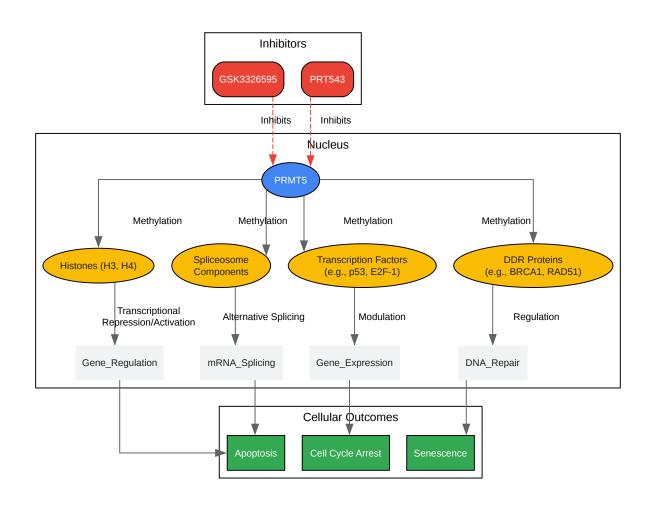




One of the primary mechanisms of action for PRMT5 inhibitors is the modulation of mRNA splicing.[17][18] PRMT5 is known to methylate components of the spliceosome, and its inhibition leads to alterations in pre-mRNA splicing.[17] This can result in the production of non-functional proteins or the downregulation of oncogenic drivers. For instance, **GSK3326595** has been shown to induce alternative splicing of MDM4, leading to p53 activation.[18]

PRMT5 inhibition also impacts the DNA damage response (DDR) pathway. PRT543 has been shown to downregulate the expression of key DDR genes such as BRCA1/2, ATM, and RAD51. [17][19] This suggests that PRMT5 inhibitors could potentially sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[17][19]





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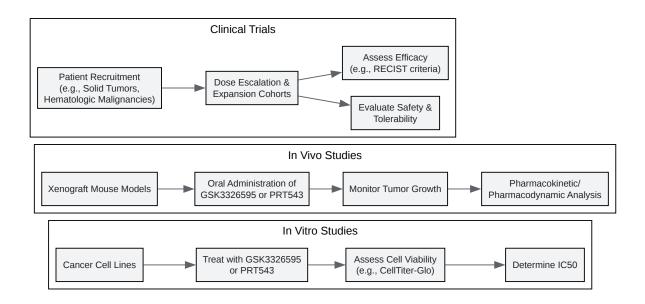
PRMT5 Signaling and Inhibition

# Experimental Protocols In Vitro Cell Proliferation Assay (General Protocol)

A common method to assess the anti-proliferative activity of compounds like **GSK3326595** and PRT543 is the CellTiter-Glo® Luminescent Cell Viability Assay.



- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of the PRMT5 inhibitor (e.g., GSK3326595 or PRT543) or vehicle control (DMSO).
- Incubation: Plates are incubated for a specified period (e.g., 6-10 days).
- Lysis and Luminescence Reading: At the end of the incubation, CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.



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**Drug Development Workflow** 



### **Clinical Trial Design (Phase I)**

The Phase I clinical trials for both **GSK3326595** (NCT03614728) and PRT543 (NCT03886831) followed a similar open-label, dose-escalation, and dose-expansion design.[7][11][14]

- Dose Escalation Phase: Patients with advanced, relapsed/refractory cancers are enrolled in sequential cohorts and receive escalating doses of the investigational drug. The primary objective is to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
- Dose Expansion Phase: Once the RP2D is established, additional patients with specific tumor types or molecular profiles are enrolled in expansion cohorts to further evaluate the safety, tolerability, and preliminary efficacy of the drug in these targeted populations.

### Conclusion

**GSK3326595** and PRT543 are both potent and selective inhibitors of PRMT5 with demonstrated preclinical anti-cancer activity. While both compounds have advanced to clinical trials, their development trajectories and reported clinical outcomes have diverged. PRT543 has shown promising signs of durable clinical activity in certain solid tumors, leading to ongoing investigation in expansion cohorts. In contrast, **GSK3326595** exhibited limited monotherapy efficacy in a heavily pretreated myeloid malignancy population, and its future development as a single agent in this context is not being pursued. For researchers, the choice between these molecules for preclinical studies may depend on the specific cancer type and the desired therapeutic strategy, such as monotherapy versus combination therapy. The differential clinical outcomes underscore the importance of patient selection and biomarker strategies in the development of PRMT5 inhibitors.

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#### Validation & Comparative





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